Lactic acid, N-sec-butyl amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactic acid, N-sec-butyl amide is an organic compound that belongs to the class of amides It is derived from lactic acid, a naturally occurring organic acid, and sec-butylamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lactic acid, N-sec-butyl amide typically involves the reaction of lactic acid with sec-butylamine. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Lactic acid, N-sec-butyl amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted amides.
Scientific Research Applications
Lactic acid, N-sec-butyl amide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biomolecules.
Medicine: Research is being conducted on its potential use in drug development, particularly in the design of amide-based pharmaceuticals.
Industry: It is used in the production of biodegradable plastics and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of lactic acid, N-sec-butyl amide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes. The compound’s effects are mediated through its ability to participate in various chemical reactions within biological systems .
Comparison with Similar Compounds
Lactic acid, N-sec-butyl amide can be compared with other similar compounds, such as:
Lactic acid, N-tert-butyl amide: Similar in structure but with a tert-butyl group instead of a sec-butyl group.
Lactic acid, N-methyl amide: Contains a methyl group instead of a sec-butyl group, leading to differences in reactivity and applications.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
5422-35-5 |
---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-butan-2-yl-2-hydroxypropanamide |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)8-7(10)6(3)9/h5-6,9H,4H2,1-3H3,(H,8,10) |
InChI Key |
XTJWSVJLAUEUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.